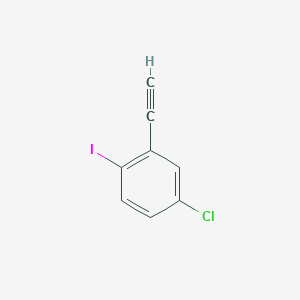

4-Chloro-2-ethynyl-1-iodobenzene

Description

4-Chloro-2-ethynyl-1-iodobenzene (C₈H₅ClI) is a tri-substituted aromatic compound featuring iodine at position 1, chlorine at position 4, and an ethynyl group (-C≡CH) at position 2. The ethynyl group confers unique reactivity, enabling applications in cross-coupling reactions (e.g., Sonogashira coupling) for synthesizing conjugated polymers, pharmaceuticals, and advanced materials. Its halogen substituents (Cl and I) enhance electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C8H4ClI |

|---|---|

Molecular Weight |

262.47 g/mol |

IUPAC Name |

4-chloro-2-ethynyl-1-iodobenzene |

InChI |

InChI=1S/C8H4ClI/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |

InChI Key |

IJZGSGSHMDILTO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethynyl-1-iodobenzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-1-iodobenzene.

Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-chloro-1-iodobenzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine.

Reaction Conditions: The reaction is performed at elevated temperatures, usually between 50-100°C, and may take several hours to complete.

Industrial Production Methods

Industrial production of 4-Chloro-2-ethynyl-1-iodobenzene follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethynyl-1-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions involving the ethynyl group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-chloro-2-ethynyl-1-azidobenzene.

Scientific Research Applications

4-Chloro-2-ethynyl-1-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynyl-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo coupling reactions, while the iodine atom can be substituted with other functional groups. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares substituents, molecular weights, melting points, and solubility of 4-Chloro-2-ethynyl-1-iodobenzene with analogs from the evidence:

Key Observations :

- Substituent Effects : The ethynyl group in 4-Chloro-2-ethynyl-1-iodobenzene introduces sp-hybridized carbons, enhancing reactivity in coupling reactions compared to bulkier groups like 4-ethoxybenzyl or cyclopropyl .

- Melting Points : Tri-substituted compounds (e.g., 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) exhibit higher melting points than di-substituted analogs (e.g., 1-Chloro-4-iodobenzene) due to increased molecular weight and crystal packing efficiency .

- Solubility: Halogenated aromatics generally show low water solubility but dissolve readily in organic solvents like dichloromethane (DCM) or ethanol .

Stability and Handling

- 4-Chloro-2-ethynyl-1-iodobenzene : Likely sensitive to moisture and light due to iodine and ethynyl groups, requiring inert storage conditions (similar to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene) .

- 1-Chloro-4-iodobenzene : Stable under standard conditions but may degrade under prolonged UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.